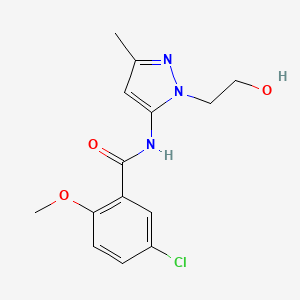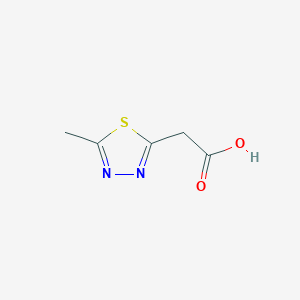![molecular formula C17H21N3O5S B2487659 Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1007927-59-4](/img/structure/B2487659.png)
Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
For a detailed and comprehensive analysis of the requested compound, a more specialized search or direct experimental analysis might be necessary. The synthesis and analysis of complex molecules often require targeted research efforts that might not be broadly covered in the existing literature databases.
References
- The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater were summarized, emphasizing the microbial degradation pathways and potential environmental impacts (S. Thornton et al., 2020).
- The toxicological effects of ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane on marine biota and human concerns were reviewed, highlighting the environmental and health implications of these compounds (A. D. da Silva et al., 2021).
- The environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals were examined, discussing their biodegradation, atmospheric oxidation, and low toxicity to aquatic life (Charles A. Staples, 2001).
Applications De Recherche Scientifique
X-ray Powder Diffraction in Synthesis Analysis Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate plays a crucial role as an intermediate in the synthesis of complex compounds, such as apixaban, an anticoagulant. X-ray powder diffraction data are essential for determining the crystal structure of such intermediates, ensuring the purity and correctness of the synthesized compounds (Wang et al., 2017).
Synthesis of Novel Annelated 2-Oxopiperazines This compound is also involved in the synthesis of novel annelated 2-oxopiperazines. The interaction with N-arylmaleimides and other reagents leads to the formation of new heterocyclic systems. These synthetic routes open doors to creating new molecules with potential applications in various fields, including pharmaceuticals (Medvedevat et al., 2015).
Development of Antimicrobial and Antioxidant Agents Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is significant in the synthesis of compounds with antimicrobial and antioxidant properties. Its derivatives have shown promising results in inhibiting bacterial and fungal growth, indicating potential for developing new antimicrobial agents (Raghavendra et al., 2016).
Impurity Profiling in Drug Synthesis In pharmaceutical research, understanding the impurity profile of drug substances is crucial. Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is studied for its impurity profile using techniques like liquid chromatography-mass spectrometry. This is vital for ensuring the safety and efficacy of the drug substances (Thomasberger et al., 1999).
Synthesis of Novel Thiazoles and Their Derivatives The compound also finds applications in synthesizing novel thiazoles and their derivatives, known for their antimicrobial activities. These derivatives can combat various bacterial and fungal infections, highlighting their potential in medicinal chemistry (Wardkhan et al., 2008).
Propriétés
IUPAC Name |
ethyl 2-[1-[(2-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-3-25-14(21)10-12-16(23)18-8-9-20(12)17(26)19-15(22)11-6-4-5-7-13(11)24-2/h4-7,12H,3,8-10H2,1-2H3,(H,18,23)(H,19,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCHAYVUPFVIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-[(2-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

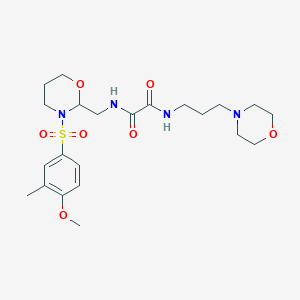
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)
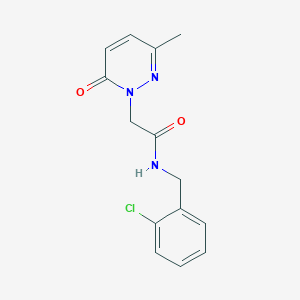

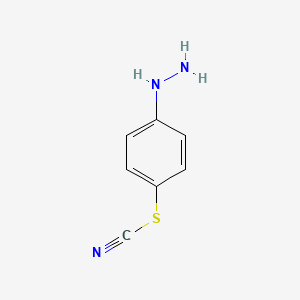
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)
![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
